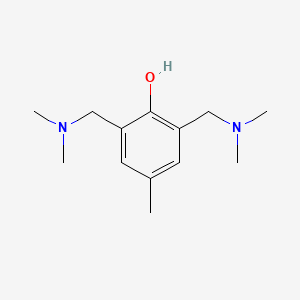
2,6-Bis-dimethylaminomethyl-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-dimethylaminomethyl-4-methylphenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products. The compound’s structure includes two dimethylaminomethyl groups and a methyl group attached to a phenol ring, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-dimethylaminomethyl-4-methylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-dimethylaminomethyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylaminomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylaminomethyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2,6-Bis-dimethylaminomethyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Mécanisme D'action
The antioxidant properties of 2,6-Bis-dimethylaminomethyl-4-methylphenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by stabilizing the free radicals formed during oxidation. The dimethylaminomethyl groups enhance the compound’s solubility and reactivity, making it an effective antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: A related compound with a methoxy group instead of a dimethylaminomethyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A bisphenol compound with enhanced stability and antioxidant properties.
Uniqueness
2,6-Bis-dimethylaminomethyl-4-methylphenol stands out due to its unique combination of dimethylaminomethyl groups and a phenolic ring. This structure provides enhanced solubility, reactivity, and antioxidant properties compared to other similar compounds. Its ability to stabilize free radicals and prevent oxidative degradation makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
32857-11-7 |
|---|---|
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2,6-bis[(dimethylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)13(16)12(7-10)9-15(4)5/h6-7,16H,8-9H2,1-5H3 |
Clé InChI |
RQZGJWFANCGCHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


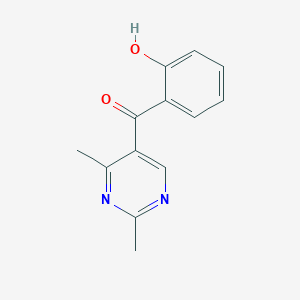
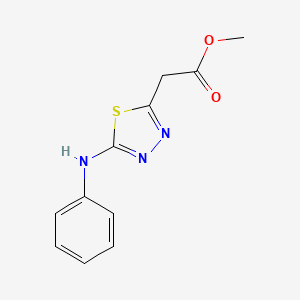

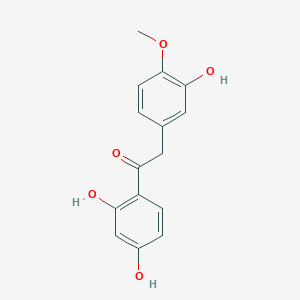
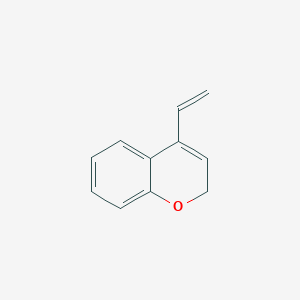
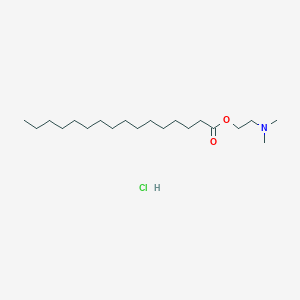
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
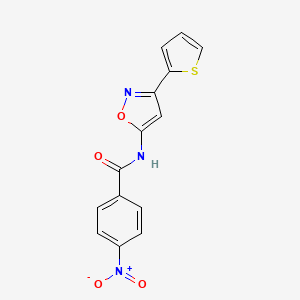
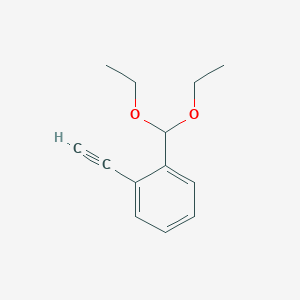
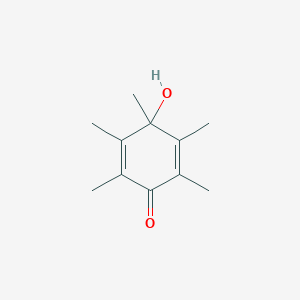
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
